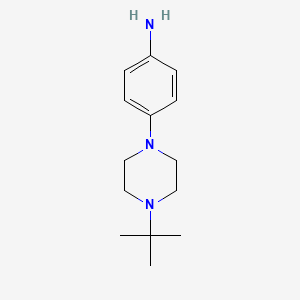

4-(4-tert-butylpiperazin-1-yl)aniline

Description

Properties

IUPAC Name |

4-(4-tert-butylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-14(2,3)17-10-8-16(9-11-17)13-6-4-12(15)5-7-13/h4-7H,8-11,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEUKJILBHLJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640670 | |

| Record name | 4-(4-tert-Butylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802541-78-2 | |

| Record name | 4-(4-tert-Butylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with tert-Butylpiperazine Derivatives

A widely adopted route involves the nucleophilic substitution of 4-nitroaniline with 1-tert-butylpiperazine, followed by nitro group reduction. The tert-butyl group is introduced early to minimize steric interference during subsequent steps.

Procedure :

-

Alkylation : 4-Nitroaniline reacts with 1-tert-butylpiperazine in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours .

-

Reduction : The intermediate 4-(4-tert-butylpiperazin-1-yl)nitrobenzene undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under 3–5 bar H₂ pressure, yielding the target aniline.

Key Considerations :

-

Steric hindrance from the tert-butyl group necessitates prolonged reaction times for complete substitution.

-

Catalytic hydrogenation achieves >95% conversion but requires careful exclusion of oxygen to prevent over-reduction .

Table 1: Representative Conditions for Nucleophilic Substitution

| Parameter | Details |

|---|---|

| Reactants | 4-Nitroaniline, 1-tert-butylpiperazine |

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 90°C |

| Reaction Time | 18 hours |

| Reduction Catalyst | 10% Pd/C |

| Final Yield | 82–88% |

Reductive Amination of tert-Butylpiperazine and 4-Aminobenzaldehyde

This two-step method avoids nitro intermediates by directly coupling tert-butylpiperazine with 4-aminobenzaldehyde via reductive amination.

Procedure :

-

Condensation : 4-Aminobenzaldehyde reacts with tert-butylpiperazine in methanol, forming an imine intermediate.

-

Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine .

Advantages :

-

Bypasses nitro reduction steps, reducing purification complexity.

-

Yields range from 75–80%, with minimal byproducts.

Challenges :

-

4-Aminobenzaldehyde’s instability requires inert atmosphere handling.

-

Borohydride reagents demand strict moisture control.

Buchwald-Hartwig Amination for Direct Coupling

The Buchwald-Hartwig amination enables direct coupling of tert-butylpiperazine with bromoaniline derivatives, leveraging palladium catalysis.

Procedure :

-

Coupling : 4-Bromoaniline reacts with tert-butylpiperazine using a Pd catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C .

-

Workup : The crude product is purified via column chromatography .

Table 2: Optimization of Buchwald-Hartwig Conditions

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 24 hours |

| Yield | 70–75% |

Limitations :

Catalytic Hydrogenation of Nitro Precursors

Adapted from industrial protocols, this method reduces 4-(4-tert-butylpiperazin-1-yl)nitrobenzene using hydrazine hydrate in basic aqueous media.

Procedure :

-

Reduction : A mixture of the nitro compound, hydrazine hydrate (2 equivalents), and sodium hydroxide (1 equivalent) in water is heated at 90–95°C for 4–6 hours .

-

Isolation : Acidification to pH 6 precipitates the product, which is filtered and dried .

Advantages :

Table 3: Hydrazine-Mediated Reduction Parameters

| Parameter | Details |

|---|---|

| Nitro Compound | 4-(4-tert-Butylpiperazin-1-yl)nitrobenzene |

| Reducing Agent | Hydrazine Hydrate |

| Base | NaOH |

| Temperature | 90–95°C |

| Reaction Time | 4–6 hours |

| Yield | 96–98% |

One-Pot Synthesis via Sequential Alkylation-Reduction

Recent advances combine alkylation and reduction in a single pot, enhancing efficiency.

Procedure :

-

Alkylation : 4-Nitroaniline and tert-butylpiperazine react in DMF with K₂CO₃ at 90°C.

-

In Situ Reduction : Without isolating the intermediate, Pd/C and H₂ are introduced, reducing the nitro group directly .

Benefits :

-

Reduces purification steps, improving overall yield (80–85%).

-

Ideal for high-throughput synthesis.

Challenges :

-

Compatibility of alkylation and reduction conditions requires precise stoichiometry.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group of 4-(4-tert-butylpiperazin-1-yl)aniline undergoes acylation with carboxylic acids or acyl chlorides to form stable amides. For example:

-

Reaction with 2-phenoxybenzoic acid (2 ) in the presence of coupling agents (e.g., DCC or HATU) yields benzamide derivatives (12 , 13 ).

-

Deprotection of N-Boc-protected derivatives (e.g., 13 ) using trifluoroacetic acid (TFA) generates free aniline intermediates (14 ) (Figure 3, ).

Example Reaction:

Coupling with Heterocycles

The aniline group participates in nucleophilic aromatic substitution reactions with chlorinated heterocycles. Notable examples include:

-

Chloroquinoline Derivatives : Under reflux with 4-chloroquinoline (6a ) in ethanol and fuming HCl, 4-(4-tert-butylpiperazin-1-yl)aniline forms amodiachin-like derivatives (e.g., 30a ) via C–N bond formation (Scheme 1, ).

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chloroquinoline | Amodiachin derivative | EtOH, HCl, reflux | 56% |

Reductive Amination

The piperazine ring’s secondary amine can undergo alkylation or reductive amination, though steric hindrance from the tert-butyl group may limit reactivity. For instance:

-

Reaction with aldehydes/ketones in the presence of reducing agents (e.g., NaBHCN) forms N-alkylated piperazine derivatives.

N-Oxidation

The piperazine nitrogen can be oxidized to form N-oxides using agents like hydrogen peroxide or peracids (e.g., mCPBA). This reaction is critical for modifying electronic properties or enhancing solubility .

Example Reaction:

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions, forming stable coordination complexes. For example:

-

Complexation with cadmium(II) ions generates macrocyclic Schiff-base complexes, leveraging the piperazine’s chelating ability .

Stability and Functionalization Challenges

Scientific Research Applications

Pharmaceutical Applications

The primary application of 4-(4-tert-butylpiperazin-1-yl)aniline is in the pharmaceutical industry. It serves as an important intermediate in the synthesis of various bioactive compounds.

Key Uses:

- Antidepressants and Antipsychotics: Compounds derived from this compound have been studied for their potential use in treating mood disorders and schizophrenia. For instance, derivatives have shown efficacy as serotonin receptor antagonists, which are crucial in managing these conditions .

- Anti-inflammatory Agents: Research indicates that this compound can act on the CCR2b receptor, making it a candidate for developing anti-inflammatory drugs .

Case Study:

A study published in European Patent EP2727913A1 demonstrated the effectiveness of derivatives of this compound in reducing inflammation in animal models. The results indicated a significant decrease in inflammatory markers, suggesting potential therapeutic benefits .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also utilized in agrochemicals.

Key Uses:

- Pesticides: The compound has been explored as an intermediate for synthesizing novel pesticides that target specific pests while minimizing environmental impact. Its structure allows for modifications that enhance bioactivity against various agricultural pests .

Data Table: Agrochemical Applications

| Compound Name | Application Type | Efficacy | Reference |

|---|---|---|---|

| This compound | Pesticide Intermediate | High efficacy against aphids |

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science.

Key Uses:

- Polymer Chemistry: It can be used to synthesize polymers with specific functional properties, such as enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties significantly .

Case Study:

Research conducted by TCI Chemicals demonstrated the use of this compound in creating high-performance coatings that exhibit superior durability and resistance to solvents compared to traditional coatings .

Mechanism of Action

The mechanism of action of 4-(4-tert-butylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The piperazine ring is known to enhance the compound’s ability to cross biological membranes and interact with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine Ring

4-(4-Methylpiperazino)aniline (CAS 16153-81-4)

- Structure : Piperazine substituted with a methyl group.

- Key Differences : The methyl group is smaller and less lipophilic than tert-butyl. This reduces steric hindrance and may improve water solubility but decrease membrane permeability compared to the tert-butyl analog .

- Applications : Commonly used as an intermediate in drug synthesis where moderate lipophilicity is desired.

4-(4-Ethylpiperazin-1-yl)aniline

- Structure : Ethyl group replaces tert-butyl.

- Key Differences : The ethyl chain increases lipophilicity slightly compared to methyl but lacks the branching of tert-butyl. This may result in intermediate metabolic stability and solubility between methyl and tert-butyl derivatives .

4-(4-Phenylpiperazin-1-yl)aniline (CAS 68944-97-8)

Modifications on the Aniline Moiety

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

- Structure : Aniline substituted with a trifluoromethyl group and a methylpiperazinylmethyl chain.

- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution and acidity. This contrasts with the electron-donating tert-butyl group, which stabilizes the adjacent amine .

2-(4-Benzylpiperazin-1-yl)aniline (CAS 199105-17-4)

- Structure : Aniline in the 2-position with a benzyl-piperazine.

- Key Differences: Positional isomerism (2- vs. The benzyl group adds aromaticity but reduces solubility compared to tert-butyl .

Functional Group Additions

4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline (CAS 68180-26-7)

- Structure : Morpholine-ethyl chain attached to piperazine.

- Key Differences : The morpholine ring introduces a hydrogen bond acceptor, improving aqueous solubility. However, the tert-butyl group in 4-(4-tert-butylpiperazin-1-yl)aniline prioritizes hydrophobicity for membrane penetration .

4-Anilino-1-Boc-piperidine (CAS 125541-22-2)

Data Table: Comparative Properties

*Calculated based on molecular formula C₁₃H₂₁N₃.

Research Findings and Implications

- Synthetic Routes : Hydrogenation using Pd/C (as in ) is a common method for synthesizing piperazine-aniline derivatives. The tert-butyl group may require optimized conditions to avoid steric hindrance during reactions .

- Pharmacological Potential: Analogs with tert-butyl or phenyl groups show promise in CNS drug development due to their ability to cross the blood-brain barrier .

Biological Activity

4-(4-tert-butylpiperazin-1-yl)aniline, also known by its chemical name and CAS number 802541-78-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C₁₄H₁₈N₂, indicating it contains a piperazine ring substituted with a tert-butyl group and an aniline moiety. This unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds can exhibit significant antimicrobial effects against various pathogens.

- Antiplasmodial Activity : The compound has been investigated for its effectiveness against Plasmodium falciparum, the causative agent of malaria.

- Inhibition of Kinases : It may act as an inhibitor for specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases.

The mechanism by which this compound exerts its biological effects primarily involves:

- Targeting Enzymes and Receptors : The compound likely interacts with specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways.

- Structure-Activity Relationships (SAR) : Variations in the substituents on the piperazine ring can significantly affect the binding affinity and biological potency of the compound.

Antimicrobial Activity

A study conducted on various derivatives of piperazine showed that compounds with an aryl substituent exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an inhibition zone of 22 mm against Staphylococcus aureus, compared to a standard drug's zone of 24 mm .

Antiplasmodial Activity

Research focusing on antiplasmodial agents highlighted that certain piperazine derivatives, including those related to this compound, showed promising results against different strains of P. falciparum. The structure was optimized through SAR studies, leading to enhanced activity against resistant strains .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 80–100°C during substitution to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Basic Analytical Workflow

- Purity Assessment :

- HPLC-TOF : Quantifies purity (>98%) using retention time matching and exact mass analysis (Δppm <2) .

- GC-MS : Detects volatile impurities (e.g., residual solvents) with EI ionization and RT locking .

- Structural Confirmation :

- FTIR-ATR : Identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, C-N piperazine bands at 1250–1350 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves tert-butyl (δ ~1.2 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .

Q. Advanced Applications :

- X-ray Crystallography (SHELX) : Determines crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .

How do structural modifications in the piperazine ring influence the compound’s reactivity and interaction with biological targets?

Q. Advanced Structure-Activity Relationship (SAR)

- tert-Butyl vs. Methyl Substitution :

- Biological Implications :

- Receptor Binding : Similar piperazine derivatives modulate serotonin/dopamine receptors; substituent size and polarity dictate selectivity .

Q. Experimental Validation :

- Docking Simulations (AutoDock Vina) : Predict binding affinities to targets like 5-HT₁A receptors.

- In Vitro Assays : Measure IC₅₀ values using radioligand displacement studies .

What strategies can resolve discrepancies in reported stability data under varying environmental conditions?

Q. Advanced Data Contradiction Analysis

- Stability Challenges :

- pH Sensitivity : Conflicting reports on amine protonation (pH 4–7) may arise from buffer ionic strength differences. Use standardized phosphate buffers for comparability .

- Oxidative Degradation : Discrepancies in shelf life (e.g., 6 vs. 12 months) can be addressed by HPLC monitoring of N-oxide byproducts under accelerated aging (40°C/75% RH) .

Q. Methodological Recommendations :

- Forced Degradation Studies : Expose the compound to UV light, H₂O₂, and heat to identify degradation pathways.

- QSAR Modeling : Predict stability trends using Hammett constants for substituents .

How can computational methods complement experimental data in predicting physicochemical properties of derivatives?

Q. Advanced Computational Integration

- Physicochemical Predictions :

- LogP Calculation (Molinspiration) : Estimate lipophilicity to prioritize derivatives for solubility testing.

- pKa Prediction (ACD/Labs) : Guide salt formation strategies (e.g., HCl vs. sulfate) .

- Crystallography Workflow :

Q. Validation :

- Correlate DFT (Gaussian) : Compare computed vibrational spectra (IR) with experimental data to validate force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.